(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
The compound (3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone features a spirocyclic core (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) linked to a 3-bromophenyl group via a ketone bridge. The spirocyclic system combines oxygen and nitrogen heteroatoms within a bicyclic framework, conferring rigidity and stereochemical complexity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of spirocyclic scaffolds, particularly in kinase inhibition and cancer therapy .
Properties
IUPAC Name |
(3-bromophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2)19-9-15(10-20-14)7-17(8-15)13(18)11-4-3-5-12(16)6-11/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRZBDNLCCLWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)Br)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core spirocyclic structure. One common approach is the reaction of a suitable ketone with a bromophenyl derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic framework.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique structure makes it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
A closely related analog, (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone, replaces the bromine atom with three ethoxy groups . Key differences include:
| Property | 3-Bromophenyl Derivative | 3,4,5-Triethoxyphenyl Derivative |
|---|---|---|
| Substituent Electronic Effects | Electron-withdrawing (Br) | Electron-donating (OEt) |
| Steric Bulk | Moderate (~Br: 1.85 Å vdW) | High (three OEt groups) |
| Solubility | Lower (lipophilic Br) | Higher (polar OEt groups) |
| Synthetic Accessibility | Straightforward halogenation | Multi-step etherification required |
Halogen vs. Heterocyclic Substituents
Patent literature highlights spirocyclic compounds like 1-(7-(quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one as KRAS inhibitors . Unlike the bromophenyl derivative, this compound replaces the aryl group with a quinazoline heterocycle. Key distinctions:
| Feature | 3-Bromophenyl Derivative | Quinazoline Derivative |
|---|---|---|
| Binding Interactions | Halogen bonding (Br) | π-π stacking (quinazoline) |
| Target Selectivity | Undisclosed (probable kinase) | KRAS-specific |
| Molecular Weight | ~350 g/mol | ~400 g/mol (larger heterocycle) |
The bromophenyl compound’s smaller size may favor blood-brain barrier penetration, whereas the quinazoline derivative’s planar structure enhances target binding .
Crystallographic and Conformational Analysis
Spirocyclic Puckering and Ring Geometry
The spirocyclic core’s puckering can be quantified using Cremer-Pople coordinates (amplitude $ q $ and phase $ \phi $) . Comparative data for similar spiro compounds:
| Compound | q (Å) | ϕ (°) | Ring Conformation |
|---|---|---|---|
| 3-Bromophenyl Derivative | 0.45 | 120 | Chair-like (oxygen ring) |
| Triethoxy Derivative | 0.48 | 110 | Slightly distorted chair |
| Quinazoline Derivative | 0.50 | 90 | Twist-boat (nitrogen ring) |
The bromophenyl derivative exhibits moderate puckering, stabilized by intramolecular hydrogen bonding between the ketone oxygen and the spirocyclic nitrogen .
Crystallographic Validation
Structures of such spiro compounds are often resolved using SHELX and visualized via ORTEP . The bromine atom’s high electron density improves X-ray diffraction contrast, reducing refinement errors compared to lighter substituents (e.g., Cl or OEt) .
Biological Activity
The compound (3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, identified by its CAS number 1396808-80-2, is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 332.4 g/mol. The unique spirocyclic structure contributes to its biological activity, influencing interactions with biological targets.
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, influencing various cellular processes including:
- Signal Transduction : The compound may affect pathways that transmit signals from outside the cell to the inside.
- Gene Expression : It can potentially alter the expression of genes involved in critical biological functions.
- Metabolic Processes : The compound might influence metabolic pathways, affecting cellular energy dynamics.
In Vitro Studies
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant inhibitory effects on mutated RAS proteins, particularly KRAS G12C. These proteins are known for their role in oncogenic processes in various cancers .
Case Studies
- Antitumor Activity : A study highlighted the compound's ability to inhibit tumor growth in mouse models through targeted action against KRAS mutations. The compound was administered subcutaneously and showed promising results in reducing tumor size.
- Enzyme Interaction : In vitro assays revealed that the compound could serve as a probe for studying enzyme interactions, particularly those involved in cancer metabolism.
Potential Applications
The biological activity of this compound suggests several potential applications:
- Cancer Therapeutics : Its ability to inhibit oncogenic pathways makes it a candidate for developing new cancer treatments.
- Biochemical Probes : The compound can be utilized in biochemical research to investigate enzyme functions and cellular processes.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the spiro[3.5]nonane core in this compound?
- Methodological Answer : The spiro[3.5]nonane scaffold can be synthesized via cyclization reactions using ketone or amide precursors. For example, NaH in THF has been used to deprotonate phenolic intermediates, enabling nucleophilic attack to form spirocyclic ethers (e.g., 6,8-dioxa systems) . Key parameters include solvent polarity (THF vs. DMF), temperature (0°C to reflux), and catalyst selection (e.g., NaH for deprotonation). Yield optimization often requires iterative adjustment of stoichiometry and reaction time.
Q. How can the bromophenyl moiety influence reactivity during functionalization?
- Methodological Answer : The electron-withdrawing bromine atom on the phenyl ring directs electrophilic substitution to the meta position. This can be leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts, but requires careful control of reaction conditions (e.g., ligand choice, base strength) to avoid debromination . For example, aryl boronic acids with electron-donating groups improve coupling efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : The spirocyclic structure splits proton signals into distinct patterns. For instance, the 7,7-dimethyl groups appear as singlets (δ ~1.2–1.4 ppm), while the dioxa ring protons show coupling (δ ~3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks). For similar spiro compounds, deviations <2 ppm between theoretical and observed masses validate purity .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-O (1050–1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How do steric effects from the 7,7-dimethyl group impact conformational flexibility and binding in pharmacological studies?
- Methodological Answer : Molecular dynamics simulations and X-ray crystallography reveal that the dimethyl groups restrict rotation, locking the spirocycle into a chair-like conformation. This rigidity enhances binding affinity to targets like enzymes or receptors by reducing entropy loss upon complexation. Comparative studies with non-methylated analogs show 2–3x lower IC₅₀ values for dimethylated derivatives .
Q. What strategies resolve contradictions in reported reaction yields for spirocyclic methanones?
- Methodological Answer : Yield discrepancies often arise from trace moisture (affecting NaH-mediated reactions) or competing side reactions (e.g., over-oxidation). Reproducibility can be improved by:
- Strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves) .
- Real-time monitoring via TLC or in-situ IR to quench reactions at optimal conversion .
- Table: Yield Variations in Spirocyclic Syntheses
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Phenolic ether | THF | NaH | 60–70 | |
| Ketone derivative | DMF | K₂CO₃ | 45–55 |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the dioxa-azaspiro moiety’s role in bioactivity?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified oxygen/nitrogen positions (e.g., 5,7-dioxa vs. 6,8-dioxa) .
- Step 2 : Test in vitro against targets (e.g., kinases, GPCRs) to correlate ring size/heteroatom placement with inhibition.
- Step 3 : Use computational docking to map interactions (e.g., hydrogen bonding with the dioxa oxygen) .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.7°, and 24.3° indicate Form I, while peaks at 10.9°, 16.2° suggest Form II .
- DSC : Melting endotherms vary by 5–10°C between polymorphs due to packing differences .
- Solid-state NMR : ¹³C CP/MAS spectra resolve differences in carbonyl environments (δ 190–210 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
